Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride

Description

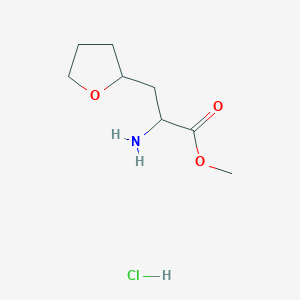

Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride is a chiral organic compound characterized by a propanoate ester backbone substituted with an amino group at position 2 and an oxolan-2-yl (tetrahydrofuran-2-yl) group at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents. Its molecular formula is C₈H₁₄ClNO₃, with a molecular weight of 207.63 g/mol (calculated from constituent atomic weights: C: 12.01, H: 1.01, Cl: 35.45, N: 14.01, O: 16.00). The compound exhibits stereoisomerism due to the chiral centers at the amino-bearing carbon and the oxolan-2-yl substituent .

Key structural features include:

- Ester group (-COOCH₃): Enhances lipophilicity compared to the carboxylic acid form.

- Amino group (-NH₂): Provides basicity, enabling salt formation with hydrochloric acid.

While direct pharmacological data are absent in the provided evidence, structurally related compounds (e.g., ethyl esters, pyrrolidine derivatives) are utilized in organic synthesis and as intermediates in drug development .

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

methyl 2-amino-3-(oxolan-2-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)5-6-3-2-4-12-6;/h6-7H,2-5,9H2,1H3;1H |

InChI Key |

PKVFCJCLFQXQKH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1CCCO1)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride typically involves:

- Starting from appropriate chiral precursors or racemic mixtures followed by resolution.

- Introduction of the oxolane (tetrahydrofuran) ring either through ring formation or via substitution on a preformed ring.

- Formation of the amino acid backbone with protection/deprotection steps.

- Conversion to the methyl ester.

- Final salt formation with hydrochloric acid to yield the hydrochloride salt.

Stepwise Synthetic Route

A representative synthetic route based on similar amino acid derivatives with oxolane substituents is as follows:

| Step | Reaction Type | Description | Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Chiral amino acid ester formation | Preparation of methyl 2-amino-3-(oxolan-2-yl)propanoate | Starting from chiral 2-amino acid or via asymmetric synthesis | Protection of amino group may be applied (e.g., Boc) |

| 2 | Oxolane ring introduction | Attachment or formation of oxolane ring at 3-position | Nucleophilic substitution or ring closure reactions | Mitsunobu reaction or SN2 substitution used for O-alkylation |

| 3 | Esterification | Formation of methyl ester if starting from acid | Methanol with acid catalyst or via methylation reagents | Ensures methyl ester functionality |

| 4 | Deprotection | Removal of protecting groups | Acidic conditions (e.g., HCl in dioxane) | Prepares free amino group for salt formation |

| 5 | Salt formation | Formation of hydrochloride salt | Treatment with HCl gas or HCl in solvent | Enhances solubility and stability |

Example from Analogous Compound Synthesis

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride, a close analog, has been synthesized industrially via:

- Starting from commercially available amino acid derivatives.

- Employing batch or continuous processing.

- Purification by recrystallization or chromatography.

- Final conversion to hydrochloride salt to improve physicochemical properties.

This procedure can be adapted for the methyl ester variant by substituting the ethyl esterification step with methyl esterification.

Detailed Reaction Conditions and Techniques

Protection and Alkylation

- Amino group protection: Typically protected by Boc (tert-butyloxycarbonyl) group to prevent side reactions during alkylation.

- O-Alkylation: The oxolane ring is introduced via Mitsunobu reaction or SN2 substitution using alkyl halides or tosylates under anhydrous conditions.

- Solvents: Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).

- Temperature: Reactions are usually conducted at 0°C to room temperature to maintain stereochemical integrity.

Esterification and Deprotection

- Esterification: Acid-catalyzed esterification with methanol or direct methylation using diazomethane or methyl iodide under basic conditions.

- Deprotection: Boc removal is achieved by treatment with hydrogen chloride in dioxane or trifluoroacetic acid (TFA) in DCM.

- Purification: Crystallization or chromatographic methods ensure >95% purity, as confirmed by NMR and HPLC analyses.

Analytical Data Supporting Preparation

| Analytical Method | Purpose | Typical Results for the Compound |

|---|---|---|

| 1H NMR | Structural confirmation | Signals consistent with methyl ester, amino group, and oxolane ring protons |

| 13C NMR | Carbon framework verification | Peaks corresponding to ester carbonyl, oxolane carbons, and amino acid backbone |

| HRMS (High-Resolution Mass Spectrometry) | Molecular weight confirmation | Molecular ion peak matching calculated m/z for C8H16ClNO3 (molecular weight 209.67 g/mol) |

| HPLC Purity | Purity assessment | >95% purity after purification steps |

| Optical Rotation | Chiral purity | Consistent with expected stereochemistry of (2R)- or (2S)-oxolane configuration |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Chiral amino acid or racemate | Commercially available or synthesized |

| Protection group | Boc | Protects amino group during alkylation |

| Alkylation method | Mitsunobu or SN2 | For oxolane ring introduction |

| Esterification | Methanol, acid catalyst | Methyl ester formation |

| Deprotection | HCl in dioxane or TFA | Removes Boc group |

| Salt formation | HCl gas or solution | Yields hydrochloride salt |

| Purification | Recrystallization or chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxolane ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride with structurally analogous compounds, highlighting differences in substituents, molecular weight, and functional groups.

Key Observations:

Ester vs. Acid Derivatives: The carboxylic acid analog (C₇H₁₄ClNO₃) has a lower molecular weight (195.65 vs. 207.63) and reduced lipophilicity due to the -COOH group . Methyl/ethyl esters (e.g., C₈H₁₄ClNO₃ vs. C₉H₁₆ClNO₃) differ in solubility and metabolic stability; ethyl esters generally exhibit prolonged half-lives .

Substituent Effects: The oxolan-2-yl group confers rigidity and moderate polarity, whereas pyrrolidine derivatives (e.g., C₈H₁₆ClNO₂) offer stronger basicity due to the secondary amine .

Stereochemical Considerations: Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate HCl (C₉H₁₆ClNO₃) demonstrates how R/S configurations at the oxolan-2-yl position affect biological activity and crystallization behavior .

Synthetic Routes: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl (C₈H₁₆ClNO₂) is synthesized via HCl-mediated deprotection, a method applicable to the target compound’s analogs .

Research Findings and Discrepancies

- Molecular Weight Anomalies: lists (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid HCl as C₇H₁₄ClNO₃ (195.65 g/mol), but the calculated weight for C₇H₁₂ClNO₃ (acid + HCl) is 193.45 g/mol.

Biological Activity

Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride (commonly referred to as 2-AMPP) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and any relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-AMPP can be represented as follows:

This compound contains an oxolane ring, which is significant for its biological interactions. The presence of the amino group and the ester functionality also contributes to its pharmacological properties.

Research indicates that 2-AMPP acts as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological functions. The activation of GPR88 by 2-AMPP has been shown to influence signaling pathways associated with neurotransmitter release, particularly in the context of addiction and mood regulation.

In a study evaluating various analogs of 2-AMPP, it was found that modifications to the alkoxy side chain significantly impacted the agonist activity at GPR88. For instance, compounds with branched alkoxy groups exhibited enhanced potency compared to their linear counterparts .

In Vitro Studies

In vitro studies have demonstrated that 2-AMPP exhibits neuroprotective effects, potentially through the modulation of neuroinflammatory pathways. It has been observed to reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegenerative processes .

In Vivo Studies

In vivo assessments have indicated that administration of 2-AMPP can lead to decreased alcohol consumption in rodent models. This effect is attributed to its action on GPR88, which plays a role in the reward circuitry of the brain. The findings suggest that compounds like 2-AMPP could be explored as therapeutic agents for treating alcohol use disorders .

Case Study 1: Neuroprotective Effects

A study involving the administration of 2-AMPP in a rat model of neuroinflammation showed significant reductions in inflammatory cytokines and improved behavioral outcomes in tests measuring anxiety-like behaviors. This suggests that 2-AMPP may have therapeutic potential in treating conditions characterized by neuroinflammation .

Case Study 2: Alcohol Use Disorder

Another investigation focused on the effects of 2-AMPP on alcohol self-administration in rats. The results indicated a dose-dependent reduction in alcohol intake without affecting general locomotor activity, highlighting its potential as a treatment for alcohol dependence .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the esterification of the oxolan-2-yl precursor. For example, analogous compounds like ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride are synthesized via coupling reactions under acidic conditions, followed by HCl salt formation . To maximize yields, optimize stoichiometry of reagents (e.g., oxolan-2-yl derivatives and methyl ester precursors) and employ inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography (using polar solvents like methanol/ethyl acetate) is critical .

Q. How should researchers purify and characterize this compound to ensure high purity for experimental use?

- Methodological Answer : Purification methods include recrystallization in ethanol/water mixtures or reverse-phase HPLC. Characterization requires a combination of:

- NMR spectroscopy : Confirm the ester group (δ ~3.7 ppm for methoxy protons) and oxolan-2-yl ring protons (δ ~1.8–4.0 ppm) .

- Mass spectrometry : Validate molecular weight using ESI-MS (e.g., [M+H]+ peak at m/z ~188) .

- Elemental analysis : Verify Cl content (~15–16%) to confirm hydrochloride salt formation .

Q. What techniques are recommended for resolving structural ambiguities, such as stereochemistry at the oxolan-2-yl or amino group?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Programs like SHELXL (for small-molecule refinement) can resolve chiral centers, as demonstrated for related oxolan-2-yl propanoate derivatives . Alternatively, use chiral HPLC with cellulose-based columns to separate enantiomers and assign configurations via retention time comparisons .

Advanced Research Questions

Q. How can collision cross-section (CCS) values predict the compound’s behavior in mass spectrometry-based assays?

- Methodological Answer : Predicted CCS values (e.g., 143.6 Ų for [M+H]+ adducts) correlate with ion mobility spectrometry data, aiding in distinguishing isobaric species or conformers. Computational tools (e.g., MOBCAL) can model gas-phase ion structures using density functional theory (DFT) to validate experimental CCS .

Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., (2S)- vs. (2R)-oxolan-2-yl substituents) or salt form differences. Conduct systematic comparisons:

- Re-synthesize analogs with defined stereochemistry .

- Use standardized assays (e.g., SPR for receptor binding) under controlled pH and ionic strength .

- Cross-validate findings with computational docking (e.g., AutoDock Vina) to assess binding mode consistency .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp calculate key parameters:

- LogP : ~0.5–1.2 (moderate lipophilicity) .

- PSA : ~70 Ų (high polarity due to amino and ester groups), suggesting limited BBB penetration.

- Validate predictions with in vitro assays (e.g., PAMPA-BBB) .

Q. What experimental designs are optimal for studying its interactions with neurotransmitter receptors?

- Methodological Answer : Use radioligand binding assays (e.g., with [³H]GABA for GABA_A receptors) or fluorescence-based calcium flux assays in HEK293 cells expressing recombinant receptors. For example, phenylalanine-derived analogs show affinity for monoamine transporters . Include positive controls (e.g., fluoxetine for serotonin transporters) and quantify IC₅₀ values via nonlinear regression .

Q. How does the oxolan-2-yl group influence the compound’s stability under physiological conditions?

- Methodological Answer : The oxolan-2-yl ring enhances solubility but may undergo ring-opening in acidic environments. Conduct stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.